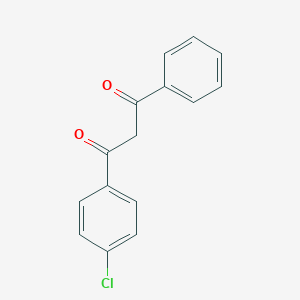
1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione is a chemical compound with the molecular formula C16H13ClO2. It is also known as chalcone-4-chlorophenylphenyl ketone or 4'-Chloroacetophenone. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione is not fully understood. However, it is believed to exert its biological activity through various mechanisms, including inhibition of enzymes, modulation of signal transduction pathways, and induction of apoptosis.
Efectos Bioquímicos Y Fisiológicos
1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and acetylcholinesterase (AChE). It has also been found to modulate various signal transduction pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione in lab experiments include its high potency, broad-spectrum activity, and relatively low toxicity. However, its limitations include its low solubility in water, which may limit its use in aqueous-based experiments, and its potential for non-specific binding to proteins, which may affect the accuracy of certain assays.
Direcciones Futuras
There are several future directions for research on 1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione. These include:
1. Further studies on the mechanism of action of this compound to gain a better understanding of its biological activity.
2. Development of new synthetic methods for the production of this compound to improve its yield and purity.
3. Exploration of the potential applications of this compound in the fields of materials science and catalysis.
4. Investigation of the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic potential.
5. Development of new derivatives of this compound with improved biological activity and selectivity.
Métodos De Síntesis
The synthesis of 1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione can be achieved through several methods, including Claisen-Schmidt condensation, aldol condensation, and Friedel-Crafts acylation. Among these methods, Claisen-Schmidt condensation is the most commonly used method for synthesizing this compound. This method involves the condensation of benzaldehyde and 4-chloroacetophenone in the presence of a base catalyst, such as sodium hydroxide.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione has been extensively studied for its potential applications in various fields of research. In the pharmaceutical industry, this compound has been found to exhibit significant anticancer, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In the field of agrochemicals, 1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione has been studied for its potential use as a herbicide and insecticide. It has been found to exhibit potent herbicidal activity against various weed species and insecticidal activity against several insect pests.
Propiedades
Número CAS |
17059-59-5 |
|---|---|
Nombre del producto |
1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione |
Fórmula molecular |
C15H11ClO2 |
Peso molecular |
258.7 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C15H11ClO2/c16-13-8-6-12(7-9-13)15(18)10-14(17)11-4-2-1-3-5-11/h1-9H,10H2 |
Clave InChI |
TYNRJXSHXIDFKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)Cl |
Otros números CAS |
17059-59-5 |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



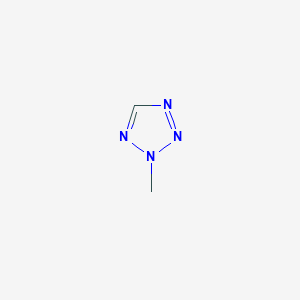
![2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B106246.png)
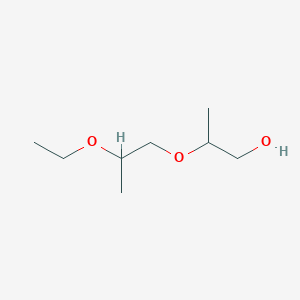
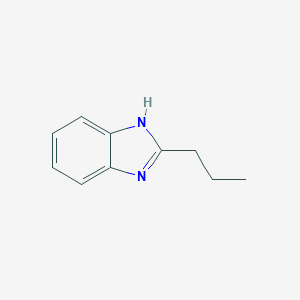

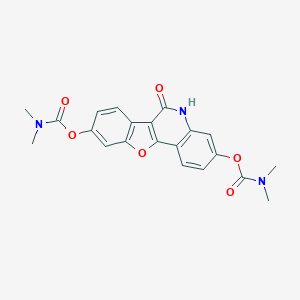

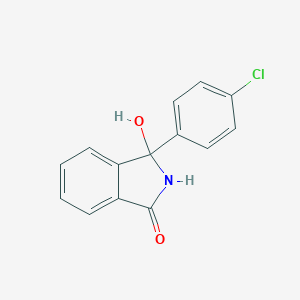
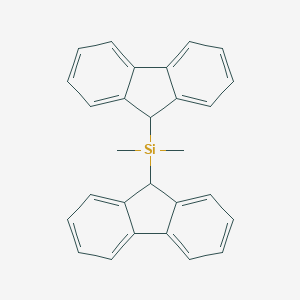


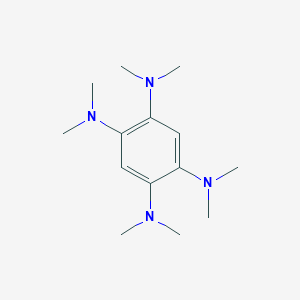

![7H-Pyrrolo[2,3-c]pyridazine](/img/structure/B106283.png)